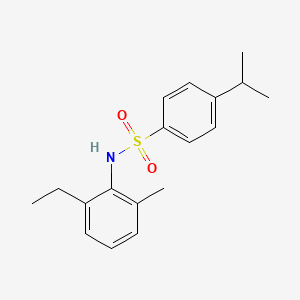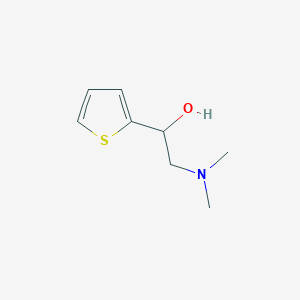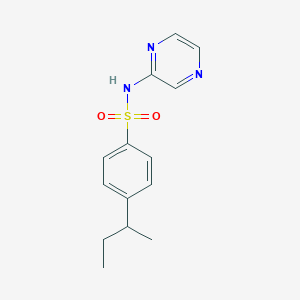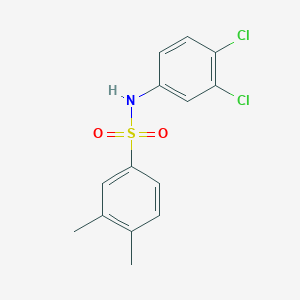
N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a sulfonamide derivative and is synthesized using a specific method that involves the reaction of 2-ethyl-6-methylaniline with p-toluenesulfonyl chloride and isobutylchloroformate.
Mécanisme D'action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Additionally, N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the inflammatory response. Furthermore, N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of several diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide has several advantages and limitations for lab experiments. One of the main advantages of N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide is its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the inflammatory response and pain signaling pathways. Additionally, N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide has been shown to have antitumor activity, making it a potential tool for studying the mechanisms of cancer development and progression. However, one of the main limitations of N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide is its potential toxicity, which needs to be carefully considered when conducting lab experiments.
Orientations Futures
There are several future directions for the study of N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide. One of the main directions is the development of new drugs based on N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Additionally, future studies could focus on the mechanism of action of N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide and its effects on various signaling pathways. Furthermore, the potential toxicity of N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide needs to be further studied to determine its safety profile for human use. Lastly, the development of new synthesis methods for N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide could lead to the production of more potent and selective analogs of the compound.
Méthodes De Synthèse
The synthesis of N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide involves the reaction of 2-ethyl-6-methylaniline with p-toluenesulfonyl chloride and isobutylchloroformate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction yields a white solid, which is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide has been extensively studied for its potential applications in various fields. One of the most significant applications of N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide is in the development of new drugs. The compound has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain-relieving drugs. Additionally, N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide has been shown to have antitumor activity, making it a potential candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-5-15-8-6-7-14(4)18(15)19-22(20,21)17-11-9-16(10-12-17)13(2)3/h6-13,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSJESVZMDRBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7463375.png)
![5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)

![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)



![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)





![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)